N-trans-feruloyl-4'-O-methyldopamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

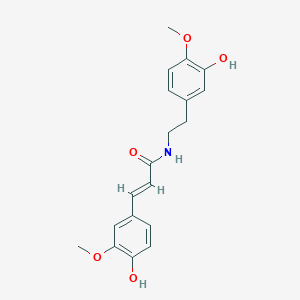

N-trans-feruloyl-4'-O-methyldopamine is a member of the class of cinnamamides that is an enamide obtained by the formal condensation of ferulic acid with 4'-O-methyldopamine. It has been isolated from Pisonia aculeata. It has a role as a plant metabolite. It is a member of cinnamamides, a member of guaiacols and a secondary carboxamide. It derives from a ferulic acid.

N-trans-Feruloyl-4-O-methyldopamine belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated. N-trans-Feruloyl-4-O-methyldopamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-trans-feruloyl-4-O-methyldopamine is primarily located in the cytoplasm. N-trans-Feruloyl-4-O-methyldopamine can be biosynthesized from ferulic acid. Outside of the human body, N-trans-feruloyl-4-O-methyldopamine can be found in cereals and cereal products. This makes N-trans-feruloyl-4-O-methyldopamine a potential biomarker for the consumption of this food product.

科学研究应用

Chemical Properties and Structure

N-trans-feruloyl-4'-O-methyldopamine is classified as a member of the cinnamamides, with a molecular formula of C19H21NO5 and a molecular weight of approximately 343.4 g/mol. It is synthesized through the condensation of ferulic acid and 4'-O-methyldopamine, exhibiting structural features that suggest its bioactivity in various biological systems .

Analgesic Properties

A significant body of research indicates that this compound possesses analgesic properties. A study conducted on the methanolic extract of Achyranthes ferruginea demonstrated that this compound exhibited significant dose-dependent analgesic effects in vivo, particularly in models of chemically induced pain . The molecular docking studies revealed a high binding affinity to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs.

Table 1: Molecular Docking Scores for this compound

| Compound | COX-1 Binding Score (kcal/mol) | COX-2 Binding Score (kcal/mol) |

|---|---|---|

| This compound | -7.948 | -7.191 |

| Diclofenac Sodium | -7.42 | -7.567 |

This table illustrates the comparative binding affinities, suggesting that this compound may serve as a viable alternative or adjunct to traditional analgesics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. The compound's ability to inhibit COX enzymes suggests it could effectively reduce inflammation, making it a candidate for treating conditions characterized by inflammatory responses . Further investigations into its mechanism of action are warranted to fully elucidate its therapeutic benefits.

Study on Pain Management

A notable study published in IIUC Studies involved administering the methanolic extract containing this compound to Swiss albino mice. The study reported significant reductions in pain responses compared to controls, underscoring the compound's potential as an analgesic agent .

Zoospore Attractant Research

In addition to its pharmacological applications, this compound has been identified as a specific attractant for zoospores in certain plant species. This discovery opens avenues for exploring its ecological roles and potential uses in agricultural practices .

属性

CAS 编号 |

78510-20-0 |

|---|---|

分子式 |

C19H21NO5 |

分子量 |

343.4 g/mol |

IUPAC 名称 |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C19H21NO5/c1-24-17-7-4-14(11-16(17)22)9-10-20-19(23)8-5-13-3-6-15(21)18(12-13)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ |

InChI 键 |

ACSWAJLDOHJFNA-VMPITWQZSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

手性 SMILES |

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |

规范 SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。